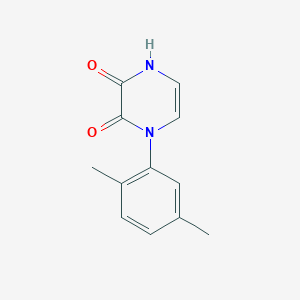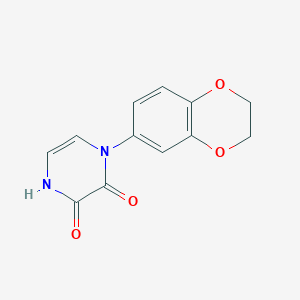![molecular formula C16H16FN5 B6488920 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1190024-00-0](/img/structure/B6488920.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of the compound is not directly available from the search results. For a detailed molecular structure analysis, techniques such as X-ray crystallography or NMR spectroscopy are typically used .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine” are not explicitly mentioned in the search results .科学的研究の応用
6-DMPMFP has been widely studied for its potential use in medicinal chemistry, particularly as an anti-inflammatory agent. It has also been investigated for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 6-DMPMFP has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an antiviral agent.
作用機序
The exact mechanism of action of 6-DMPMFP is not yet known. However, it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory molecules. Additionally, it is believed to have an anti-cancer effect by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
6-DMPMFP has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2). Additionally, it has been studied for its potential as an antiviral agent and for its ability to inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
The main advantage of using 6-DMPMFP in laboratory experiments is its versatility. It can be used in a variety of different applications, including medicinal chemistry, antiviral research, and cancer research. Additionally, it is relatively easy to synthesize and has a low cost. One limitation of using 6-DMPMFP in laboratory experiments is that its exact mechanism of action is not yet known.
将来の方向性
There are several potential future directions for research on 6-DMPMFP. These include further investigations into its potential as an anti-inflammatory agent, an antiviral agent, and an inhibitor of cancer cell growth. Additionally, further research could be conducted into its potential as an antioxidant and its ability to inhibit the activity of cyclooxygenase-2 (COX-2). Additionally, further studies could be conducted to determine the exact mechanism of action of 6-DMPMFP. Finally, further research could be conducted into potential applications of 6-DMPMFP in other areas, such as drug delivery and drug targeting.
合成法
The synthesis of 6-DMPMFP involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde and 2-fluorophenylmethylpyrimidine-4-amine in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 100-120°C for 1-2 hours. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Safety and Hazards
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5/c1-11-7-12(2)22(21-11)16-8-15(19-10-20-16)18-9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGCWLCOKXPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)
![4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488858.png)
![4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488860.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6488868.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6488876.png)
![3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488902.png)
![N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488910.png)
![5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488915.png)

![4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6488921.png)
![N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6488927.png)
